(3R)-1-(2-Aminoethyl)-3-pyrrolidinol
Overview
Description
“(3R)-1-(2-Aminoethyl)-3-pyrrolidinol” is a chemical compound with the CAS Number: 672325-36-9. It has a molecular weight of 130.19 and its molecular formula is C6H14N2O . The compound is in liquid form .
Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .Physical and Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 130.19 . The molecule contains a total of 23 atoms. There are 14 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Scientific Research Applications
Synthetic Applications and Chemical Properties
"(3R)-1-(2-Aminoethyl)-3-pyrrolidinol" and its derivatives play a significant role in synthetic organic chemistry due to their presence in natural products and their diverse biological activities. The compound is involved in the synthesis of 3-pyrrolin-2-ones, which are important synthetic targets because of their occurrence in natural products, their biological activity, and their utility as building blocks for the preparation of other materials (E. Pelkey, S.J. Pelkey, J.G. Greger, 2015).
Pharmacological Applications
Quinoline motifs, which include structures derived from or related to "this compound," are recognized for their broad spectrum of bioactivity. These motifs have been leveraged in drug design, showcasing substantial efficacies for future drug development across various pharmacological applications (O. Ajani, K.T. Iyaye, O.T. Ademosun, 2022).
Metabolism and Biological Activities of Alkaloids
The compound is also related to the study of alkaloids' metabolism, highlighting the role of various enzymes in the metabolism of pyrrolidine, pyrrolizidine, and other alkaloid groups. This research is crucial for understanding the toxicity and therapeutic potential of plant-derived alkaloids, suggesting that further research into plant-derived alkaloidal drugs could be beneficial (B. Debnath, K. Manna, W.S. Singh, S. Goswami, A.M.A. Ikbal, A. Rajkhowa, 2023).
Contribution to 3Rs and Animal Welfare
The compound's research could indirectly contribute to the implementation of the 3Rs (Replacement, Reduction, and Refinement) in animal studies, which is a central element in legislation controlling the use of animals in experiments. Systematic reviews are highlighted as a method to summarize scientific evidence objectively, potentially leading to better science and further implementation of the 3Rs (M. Ritskes-Hoitinga, J. van Luijk, 2019).
Reproductive Toxicity and Environmental Concerns
The research extends to environmental chemicals, where related compounds have been studied for reproductive toxicity. For example, benzophenone-3, a structurally related compound, has been linked to alterations in birth weight and gestational age, highlighting the endocrine-disrupting effects of certain chemicals and their impact on reproduction (M. Ghazipura, R. McGowan, A. Arslan, T. Hossain, 2017).
Properties
IUPAC Name |
(3R)-1-(2-aminoethyl)pyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5,7H2/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCTCNYKCENHP-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655084 | |
Record name | (3R)-1-(2-Aminoethyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672325-36-9 | |
Record name | (3R)-1-(2-Aminoethyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-1-(2-aminoethyl)pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.